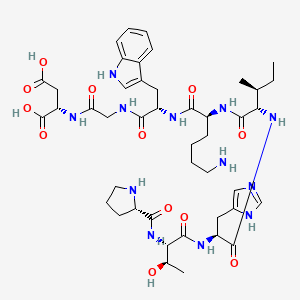

H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH

CAS No.:

Cat. No.: VC16613701

Molecular Formula: C44H64N12O12

Molecular Weight: 953.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H64N12O12 |

|---|---|

| Molecular Weight | 953.1 g/mol |

| IUPAC Name | (2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid |

| Standard InChI | InChI=1S/C44H64N12O12/c1-4-23(2)36(55-41(64)32(17-26-20-46-22-50-26)54-43(66)37(24(3)57)56-39(62)29-13-9-15-47-29)42(65)52-30(12-7-8-14-45)40(63)53-31(16-25-19-48-28-11-6-5-10-27(25)28)38(61)49-21-34(58)51-33(44(67)68)18-35(59)60/h5-6,10-11,19-20,22-24,29-33,36-37,47-48,57H,4,7-9,12-18,21,45H2,1-3H3,(H,46,50)(H,49,61)(H,51,58)(H,52,65)(H,53,63)(H,54,66)(H,55,64)(H,56,62)(H,59,60)(H,67,68)/t23-,24+,29-,30-,31-,32-,33-,36-,37-/m0/s1 |

| Standard InChI Key | QEULPEXEDWQVEI-DAZSAYDVSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]4CCCN4 |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)O)NC(=O)C4CCCN4 |

Introduction

Chemical Composition and Structural Characteristics

Primary Sequence and Residue Properties

The peptide H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH comprises eight amino acids, each contributing distinct physicochemical properties (Table 1) . Proline, as the N-terminal residue, introduces structural rigidity due to its cyclic side chain, while glycine enhances flexibility. Tryptophan’s indole ring enables π-π stacking interactions, and histidine’s imidazole group provides pH-dependent metal coordination sites. Aspartic acid contributes a negatively charged carboxylate group at physiological pH, potentially facilitating ionic interactions .

Table 1: Physicochemical Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Molecular Weight (g/mol) | pKa (COOH) | pKa (NH₃⁺) | Isoelectric Point (pI) |

|---|---|---|---|---|---|

| Proline | Pro | 115.13 | 1.99 | 10.60 | 6.30 |

| Threonine | Thr | 119.12 | 2.09 | 9.10 | 5.60 |

| Histidine | His | 155.16 | 1.82 | 9.17 | 7.59 |

| Isoleucine | Ile | 131.18 | 2.36 | 9.60 | 6.02 |

| Lysine | Lys | 146.19 | 2.18 | 8.95 | 9.74 |

| Tryptophan | Trp | 204.23 | 2.83 | 9.39 | 5.89 |

| Glycine | Gly | 75.07 | 2.34 | 9.60 | 5.97 |

| Aspartic Acid | Asp | 133.11 | 1.88 | 9.60 | 2.77 |

Secondary and Tertiary Structure Considerations

Despite its short sequence, the peptide’s conformational flexibility complicates 3D structure prediction. PubChem notes that conformer generation is disallowed due to excessive atom count and flexibility . Molecular dynamics simulations might reveal transient β-turn or random coil configurations, but experimental validation through techniques like NMR or X-ray crystallography is absent in current literature.

Synthesis and Modification History

Synthetic Pathways

The peptide was first registered in PubChem on October 25, 2006, with subsequent modifications recorded as recently as April 5, 2025 . Solid-phase peptide synthesis (SPPS) is the likely method, given its prevalence for producing custom sequences. Protective groups such as Fmoc or Boc would safeguard reactive side chains (e.g., lysine’s ε-amino group and aspartic acid’s carboxylate) during synthesis.

Stability and Modifications

The 2025 modification may reflect updates to purity assessments or structural annotations. Acidic residues (Asp) and basic residues (Lys, His) render the peptide sensitive to pH changes, necessitating storage in lyophilized form or buffered solutions to prevent degradation.

Physicochemical Properties

Solubility and Charge Profile

At physiological pH (~7.4), the peptide carries a net positive charge due to lysine’s ε-amino group () and histidine’s partially protonated imidazole () . Aspartic acid’s side chain () remains deprotonated, contributing negative charge. This amphipathic nature suggests moderate solubility in aqueous media, though aggregation risks exist due to hydrophobic residues (Ile, Trp).

Spectroscopic Features

Research Applications and Future Directions

Biochemical Probes

Fluorescent tagging via tryptophan or synthetic labels could transform this peptide into a probe for protein-protein interaction studies. Its modular sequence allows residue substitutions to test structure-activity relationships.

Therapeutic Development

Peptide-based therapeutics increasingly target cancer and metabolic diseases. PTHIKWGD’s lysine and histidine residues could be engineered to enhance tumor targeting or drug delivery, though toxicity and stability assays are prerequisite.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume